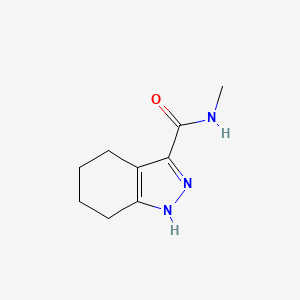

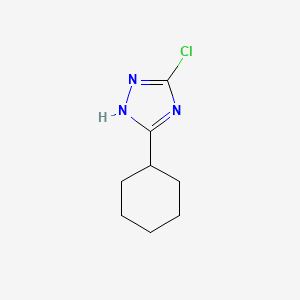

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Vue d'ensemble

Description

“N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis

The molecular structure of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” include condensation, dehydration, and cyclization . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Applications De Recherche Scientifique

Molecular Interaction and Enzyme Inhibition

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and its derivatives have been explored for their potential in inhibiting certain enzymes, specifically monoamine oxidase B (MAO-B). These compounds are identified as highly potent, selective, competitive, and reversible inhibitors of MAO-B, offering potential therapeutic avenues for conditions where modulation of this enzyme is beneficial. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).

Crystal Structure Analysis

The structure of various indazole derivatives, including fluorinated indazoles, has been determined through techniques such as X-ray crystallography. These studies offer valuable insights into the molecular structure and properties of these compounds, contributing to our understanding of their behavior and potential applications in various scientific domains. For instance, the structures of NH-indazoles were determined, shedding light on their supramolecular interactions and behavior in crystal form (Teichert et al., 2007).

Synthesis and Transformation

A considerable amount of research has been dedicated to the synthesis and transformation of indazole derivatives, aiming to explore their potential applications and understand their chemical behavior. Syntheses of various indazole derivatives have been reported, revealing the potential for these compounds in areas such as antimicrobial, analgesic, and anti-inflammatory activities. These studies contribute to the broader application of indazole derivatives in pharmaceuticals and other fields (Gein et al., 2021; Murugavel et al., 2010; Gein et al., 2019).

Pharmacological Evaluation

Indazole derivatives have been evaluated for their pharmacological properties, including their activities as CB1/CB2 receptor agonists. These studies are essential for understanding the potential therapeutic uses of these compounds and their effects on biological systems. For instance, carboxamide-type synthetic cannabinoids, which include indazole derivatives, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists (Doi et al., 2017).

Propriétés

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H2,1H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXNJFGNHRDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)

![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)